molecular formula C14H11N3O B1407359 3-[(Pyridin-3-yl)amino]-1,2-dihydroisoquinolin-1-one CAS No. 1246961-03-4

3-[(Pyridin-3-yl)amino]-1,2-dihydroisoquinolin-1-one

Cat. No.: B1407359
CAS No.: 1246961-03-4
M. Wt: 237.26 g/mol
InChI Key: SQKITEYMEDVJIE-UHFFFAOYSA-N
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Description

3-[(Pyridin-3-yl)amino]-1,2-dihydroisoquinolin-1-one is a chemical compound with the molecular formula C14H11N3O. It is known for its unique structure, which combines a pyridine ring with an isoquinoline moiety. This compound has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Pyridin-3-yl)amino]-1,2-dihydroisoquinolin-1-one typically involves the reaction of isoquinoline derivatives with pyridine derivatives under specific conditions. One common method involves the condensation of 3-aminopyridine with isoquinoline-1-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(Pyridin-3-yl)amino]-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Pyridin-3-yl)amino]-1,2-dihydroisoquinolin-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Pyridin-3-yl)amino]-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, it can interact with neurotransmitter receptors, influencing neurological functions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyridin-2-yl)amino-1,2-dihydroisoquinolin-1-one
  • 3-(Pyridin-4-yl)amino-1,2-dihydroisoquinolin-1-one
  • 3-(Pyridin-3-yl)amino-1,2-dihydroquinolin-1-one

Uniqueness

3-[(Pyridin-3-yl)amino]-1,2-dihydroisoquinolin-1-one is unique due to its specific substitution pattern and the combination of the pyridine and isoquinoline rings. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and development .

Properties

IUPAC Name

3-(pyridin-3-ylamino)-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-14-12-6-2-1-4-10(12)8-13(17-14)16-11-5-3-7-15-9-11/h1-9H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKITEYMEDVJIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(NC2=O)NC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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